Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl
CAS No.:
Cat. No.: VC13654049
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl -](/images/structure/VC13654049.png)
Specification
Molecular Formula | C8H16ClNO3 |
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Molecular Weight | 209.67 g/mol |
IUPAC Name | ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1 |
Standard InChI Key | BNOJOTSEJBLTEP-FJXQXJEOSA-N |
Isomeric SMILES | CCOC(=O)CO[C@H]1CCNC1.Cl |
SMILES | CCOC(=O)COC1CCNC1.Cl |
Canonical SMILES | CCOC(=O)COC1CCNC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride belongs to the class of pyrrolidine derivatives, featuring a five-membered nitrogen-containing ring substituted with an ethoxyacetate group at the (3S)-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications. The compound’s molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 217.67 g/mol .
Stereochemical Configuration
The (3S) configuration of the pyrrolidinyloxy group is critical for its biological activity and interaction with chiral targets. This stereochemistry is preserved during synthesis through the use of enantiomerically pure starting materials, such as 4-amino-(S)-2-hydroxybutyric acid, as described in synthetic protocols .
Synthetic Methodologies
The synthesis of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride involves multi-step processes that emphasize stereochemical control and industrial scalability. Two primary routes are derived from patented methodologies for related pyrrolidine derivatives .
Route 1: Amine Protection and Cyclization
This method, adapted from US Patent 7,652,152 B2, employs 4-amino-(S)-2-hydroxybutyric acid as the starting material :
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Amine Protection: The amine group of 4-amino-(S)-2-hydroxybutyric acid is protected via carbamation or amidation. For example, reaction with ethyl chloroformate yields 4-ethoxycarbonylamino-(S)-2-hydroxybutyric acid.
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Reduction: The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF).
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Halogenation: The primary alcohol is converted to a leaving group (e.g., bromide) using bromic acid or acetyl bromide in a C₁–C₄ alkyl solvent at 0–100°C.
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Cyclization: Intramolecular nucleophilic substitution forms the pyrrolidine ring. Base-mediated deprotection (e.g., NaOH, KOH) in water or alcohol solvents yields the free amine, which is subsequently converted to the hydrochloride salt .
Table 1: Key Reaction Conditions for Route 1
Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Amine Protection | Ethyl chloroformate, Na₂CO₃ | THF | 0–25°C | 85–90 |
Reduction | LiAlH₄ | Diethyl ether | Reflux | 78–82 |
Halogenation | HBr/AcOH | Dichloromethane | 40–60°C | 90–95 |
Cyclization | NaOH, H₂O | Water/EtOH | 80–100°C | 75–80 |
Route 2: Lactam Formation and Reduction
An alternative pathway involves lactam intermediates:
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Esterification: 4-Amino-(S)-2-hydroxybutyric acid is esterified with ethanol under acidic conditions.
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Lactam Cyclization: The ester undergoes intramolecular cyclization to form a five-membered lactam.
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Amide Reduction: Sodium borohydride (NaBH₄) in diglyme reduces the lactam to the pyrrolidine derivative, followed by hydrochloride salt formation .
This route avoids halogenation steps and operates under milder conditions, improving safety and scalability.
Industrial Applications
Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride is a versatile intermediate in pharmaceutical synthesis. Key applications include:
Calcium Channel Blockers
The compound serves as a precursor to Barnidipine, a dihydropyridine-based calcium antagonist used for hypertension. The (3S)-configuration ensures selective binding to L-type calcium channels .
Antibiotic Synthesis
Chiral pyrrolidine derivatives are integral to carbapenem and quinolone antibiotics. For example, the ethyl ester group facilitates penetration through bacterial cell membranes, enhancing bioavailability .
Neuromodulators
The pyrrolidine scaffold is found in neurotransmitters and analgesics. Functionalization at the 3-position modulates affinity for opioid or serotonin receptors .
Analytical Characterization
Quality control of Ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate hydrochloride relies on chromatographic and spectroscopic methods:
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HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) confirm purity (>98%).
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NMR: Characteristic signals include δ 1.25 (t, 3H, CH₂CH₃), δ 3.45–3.70 (m, 4H, pyrrolidine), and δ 4.15 (q, 2H, OCH₂) .
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Chiral GC: Validates enantiomeric excess (>99% ee) using cyclodextrin-based stationary phases .
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